molecular formula C58H80Cl2N2O14 B8818055 cis-cis-Mivacurium chloride CAS No. 107740-65-8

cis-cis-Mivacurium chloride

Cat. No.: B8818055
CAS No.: 107740-65-8
M. Wt: 1100.2 g/mol
InChI Key: WMSYWJSZGVOIJW-ZGMCMKNOSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-cis-Mivacurium Chloride is one of the three stereoisomers that constitute the short-acting neuromuscular blocking agent, Mivacurium chloride . Unlike the more potent trans-trans and cis-trans isomers that primarily confer the pharmacological effect of the parent drug, the cis-cis isomer is distinguished by its significantly lower neuromuscular blocking potency, making it a critical compound for structure-activity relationship (SAR) and conformation-activity relationship (CAR) studies . Researchers value this isomer for investigating the specific structural and conformational features required for binding to the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. As a bisbenzyltetrahydroisoquinolinium agent, it competes with acetylcholine for the cholinergic receptors on the motor end-plate, thereby antagonizing neuromuscular transmission . The primary value of the cis-cis isomer lies in its role as a chemical and pharmacological reference standard. It is essential for analytical methods development, particularly in chromatographic assays to separate and quantify the individual isomers of Mivacurium . Its metabolism, primarily via enzymatic hydrolysis by plasma cholinesterase, occurs at a slower rate compared to the other isomers, offering a tool for studying metabolic pathways of ester-based neuromuscular blocking agents . This product is intended for research applications only and must not be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Properties

CAS No.

107740-65-8

Molecular Formula

C58H80Cl2N2O14

Molecular Weight

1100.2 g/mol

IUPAC Name

bis[3-[(1R,2R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate;dichloride

InChI

InChI=1S/C58H80N2O14.2ClH/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10;;/h13-14,31-38,45-46H,15-30H2,1-12H3;2*1H/q+2;;/p-2/b14-13+;;/t45-,46-,59+,60+;;/m1../s1

InChI Key

WMSYWJSZGVOIJW-ZGMCMKNOSA-L

Isomeric SMILES

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-].[Cl-]

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-].[Cl-]

Origin of Product

United States

Stereochemical Aspects and Synthetic Research of Cis Cis Mivacurium Chloride

Historical Context of Mivacurium (B34715) Chloride Synthesis

The development of Mivacurium chloride emerged from a period of intensive research aimed at creating an ideal replacement for succinylcholine, a depolarizing muscle relaxant with a rapid onset but also notable side effects. wikipedia.org The synthesis of Mivacurium chloride was first achieved in 1981 by chemists Mary M. Jackson and James C. Wisowaty at Burroughs Wellcome Co., in collaboration with anesthesiologist John J. Savarese. wikipedia.org

Mivacurium chloride is a member of the bisbenzyltetrahydroisoquinolinium (bbTHIQ) class of compounds. wikipedia.orghmdb.ca Its development was built upon earlier structure-activity relationship studies that combined pharmacophores from the non-depolarizing agent laudexium (B1674549) and the depolarizing agent succinylcholine. wikipedia.orghmdb.ca A pivotal discovery in this line of research was the finding that partial saturation of the benzylisoquinoline ring to form a tetrahydroisoquinoline structure significantly increased the potency of the molecules without introducing detrimental pharmacological effects. wikipedia.org This led to the adoption of the tetrahydroisoquinoline structure as a fundamental building block for this class of neuromuscular blocking agents. wikipedia.org The period after 1980 is considered the modern era of neuromuscular blocker development, characterized by the targeted synthesis of compounds like mivacurium. medigraphic.com

Elucidation of Stereoisomeric Forms and Structural Considerations for cis-cis Configuration

Mivacurium chloride is a symmetrical molecule with multiple sources of isomerism, leading to a total of twenty possible stereoisomers. wikipedia.org The isomerism arises from three key structural features:

Chirality at the C-1 carbon atom of each of the two tetrahydroisoquinolinium rings. wikipedia.orggoogle.com

Chirality at the two quaternary nitrogen atoms (onium centers). wikipedia.orggoogle.com

Geometric (E/Z) diastereomerism at the carbon-carbon double bond within the oct-4-ene diester linking chain. wikipedia.org

The clinically used Mivacurium chloride is a specific mixture of three of these possible stereoisomers, all of which are the (E)-diastereomer at the double bond and have the (R)-configuration at the C-1 chiral centers. wikipedia.orggoogle.com The variation among these three isomers lies in the configuration at the chiral quaternary nitrogen atoms. google.com

The three stereoisomers present in the mixture are:

(1R,1'R, 2R,2'R)-Mivacurium chloride , also known as the cis-cis diester. wikipedia.orgfda.gov

(1R,1'R, 2R,2'S)-Mivacurium chloride , also known as the cis-trans diester. wikipedia.orgfda.gov

(1R,1'R, 2S,2'S)-Mivacurium chloride , also known as the trans-trans diester. wikipedia.orgfda.gov

These isomers are present in relatively stable proportions. wikipedia.orgnih.govnih.gov The cis-cis isomer is the least abundant component of the mixture. wikipedia.orgnih.govnih.govaneskey.com

StereoisomerConfigurationProportion in Mixture (%)Relative Potency
trans-trans(1R,1'R, 2S,2'S)52-60Potent
cis-trans(1R,1'R, 2R,2'S)34-40Potent
cis-cis(1R,1'R, 2R,2'R)4-8~1/10th the potency of trans-trans and cis-trans isomers wikipedia.orgfda.govnih.govmedicines.org.uk

Academic Approaches to Synthetic Pathways of Mivacurium Stereoisomers

The synthesis of Mivacurium chloride and its specific stereoisomeric mixture has been a subject of academic and industrial research, focusing on achieving high purity and stereochemical control. The general synthetic strategy involves the coupling of two molecules of a chiral tetrahydroisoquinoline precursor with a central linking molecule. google.comgoogle.com

The stereoselective synthesis of Mivacurium relies on the preparation and use of key chiral intermediates. The primary precursor that defines the crucial (1R) configuration at the C-1 position is (R)-5'-methoxylaudanosine . researchgate.netresearchgate.net Research has focused on efficient methods to obtain this intermediate in high enantiomeric purity. Two main pathways have been explored:

Chiral Resolution (Route A): This classic approach involves the synthesis of racemic 5'-methoxylaudanosine, which is then resolved by forming diastereomeric salts with a chiral resolving agent, such as (-)-2,3-dibenzoyl-L-tartaric acid. The desired (R)-enantiomer is then isolated through crystallization. researchgate.netresearchgate.net

Asymmetric Synthesis (Route B): A more modern and efficient approach involves the asymmetric transfer hydrogenation (ATH) of a prochiral imine, 6,7-dimethoxy-1-(3',4',5'-trimethoxybenzyl)-3,4-dihydroisoquinoline, using a chiral catalyst like a Noyori-type ruthenium complex. This reaction is followed by N-methylation to yield the enantiopure (R)-5'-methoxylaudanosine. researchgate.netresearchgate.netresearchgate.net This method is considered more favorable as it avoids a less effective classical resolution step and reduces waste. researchgate.net

Once the chiral precursor is obtained, it is further reacted to form another key intermediate, N-3-hydroxypropyl-1-(R)-5'-methoxylaudanosinium chloride . google.comchemicalbook.com The final step in the synthesis is the coupling of this intermediate with the central linker molecule, (E)-4-octene-1,8-dioic acid dichloride , in an organic solvent to yield the final Mivacurium chloride mixture. google.comchemicalbook.com

Intermediate CompoundRole in Synthesis
(R)-5'-methoxylaudanosineKey chiral precursor establishing the (1R, 1'R) configuration researchgate.netresearchgate.net
6,7-dimethoxy-1-(3',4',5'-trimethoxybenzyl)-3,4-dihydroisoquinolineProchiral imine precursor for asymmetric synthesis of (R)-5'-methoxylaudanosine researchgate.netresearchgate.net
N-3-hydroxypropyl-1-(R)-5'-methoxylaudanosinium chlorideActivated tetrahydroisoquinolinium salt ready for coupling google.comchemicalbook.com
(E)-4-octene-1,8-dioic acid dichlorideCentral diester linker molecule google.comgoogle.com

The synthetic strategies developed for Mivacurium have paved the way for the exploration of related compounds, or analogues, with potentially improved pharmacological profiles. Research in this area often leverages the same core chemical principles, particularly the use of asymmetric transfer hydrogenation (ATH) of substituted 3,4-dihydroisoquinolines (DHIQs) to create chiral tetrahydroisoquinoline building blocks. researchgate.net

An example of this evolution is the development of Gantacurium , an asymmetric mixed-onium chlorofumarate. aneskey.comresearchgate.net Unlike Mivacurium, which is a mixture of three stereoisomers, Gantacurium is a single isomer. researchgate.net Its synthesis represents an advancement in controlling the stereochemistry to produce a single, specific molecule. The development of such analogues, including the class of chlorofumarates, showcases the ongoing exploration of advanced synthetic routes to fine-tune the properties of neuromuscular blocking agents, building on the foundational chemistry established during the synthesis of compounds like Mivacurium. researchgate.net

Molecular Mechanisms of Action and Receptor Interactions

Competitive Antagonism at Cholinergic Receptors on the Motor End-Plate

Mivacurium (B34715) chloride acts as a competitive antagonist at nicotinic cholinergic receptors located on the motor end-plate of skeletal muscle. nih.govncats.iodrugbank.com It binds to these receptors without activating them, thereby preventing acetylcholine (B1216132) from binding and initiating the depolarization of the muscle membrane. patsnap.com This competitive inhibition is a reversible process; an increase in the concentration of acetylcholine at the neuromuscular junction can overcome the blockade. nih.govnps.org.au This mechanism is characteristic of non-depolarizing neuromuscular blocking drugs. squarespace.comnih.gov The action of mivacurium chloride can be antagonized by acetylcholinesterase inhibitors, such as neostigmine, which increase the levels of acetylcholine at the motor end-plate. ncats.ionps.org.auhres.ca

Molecular Basis of Non-Depolarizing Neuromuscular Blockade

The molecular structure of mivacurium chloride, a bisbenzylisoquinolinium compound, is key to its function. scienceopen.comekb.eg Like other non-depolarizing agents, it possesses a bulky, rigid structure that allows it to occupy the binding sites of the nicotinic acetylcholine receptor (nAChR) on the α-subunits. squarespace.comcambridge.org For muscle contraction to occur, two molecules of acetylcholine must bind to the two α-subunits of the nAChR, causing a conformational change that opens the ion channel. oup.com Mivacurium chloride, by binding to one or both of these sites, prevents this conformational change and the subsequent influx of sodium ions that leads to end-plate potential generation and muscle fiber contraction. nih.govpatsnap.com This results in muscle relaxation or paralysis without the initial muscle fasciculations seen with depolarizing agents. patsnap.com

The blockade of presynaptic acetylcholine receptors by non-depolarizing agents like mivacurium can also contribute to the "fade" phenomenon observed during train-of-four (TOF) stimulation, where the response to successive nerve stimulations diminishes. squarespace.com

Stereospecificity in Receptor Binding Kinetics: Implications for cis-cis-Mivacurium (B12769635) Chloride

Mivacurium chloride is a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis isomers. nps.org.aufda.gov These isomers exhibit different potencies and pharmacokinetic profiles. ukzn.ac.zaresearchgate.net The trans-trans and cis-trans isomers are the most potent and constitute the majority of the mixture (approximately 92-96%). nps.org.aufda.gov

Table 1: Stereoisomers of Mivacurium Chloride and their Properties

StereoisomerPercentage in MixtureRelative Neuromuscular Blocking Potency
trans-trans~52-60%High
cis-trans~34-40%High
cis-cis~4-8%Low (approx. 1/10th of other isomers)

Data sourced from multiple studies. oup.comfda.govresearchgate.net

Investigation of Interactions with Acetylcholinesterase and Other Related Enzymes

The primary mechanism for the termination of mivacurium chloride's action is its rapid hydrolysis by plasma cholinesterase (also known as butyrylcholinesterase or pseudocholinesterase), the same enzyme that metabolizes succinylcholine. tg.org.auwashington.edumedicines.org.uk This enzymatic degradation is a key feature that results in its short duration of action. drugbank.compatsnap.com The hydrolysis of the ester linkages in the mivacurium molecule produces inactive metabolites, specifically a quaternary alcohol and a quaternary monoester. hres.caresearchgate.net

Mivacurium's interaction with acetylcholinesterase, the enzyme responsible for breaking down acetylcholine at the neuromuscular junction, is not its primary mode of elimination. However, the action of mivacurium is antagonized by acetylcholinesterase inhibitors like neostigmine. nih.govncats.ionps.org.au By inhibiting acetylcholinesterase, these drugs increase the concentration of acetylcholine at the motor end-plate, which can then more effectively compete with mivacurium for receptor binding sites, leading to a reversal of the neuromuscular blockade. nih.gov

Certain drugs and pathological conditions can reduce plasma cholinesterase activity, which can prolong the neuromuscular blocking effect of mivacurium. cambridge.orgmedicines.org.uk

Preclinical Pharmacological Investigations of Cis Cis Mivacurium Chloride

In Vivo Efficacy and Potency Studies of the cis-cis Isomer in Animal Models (e.g., Cats, Dogs)

Preclinical studies in animal models, particularly cats, have been instrumental in characterizing the neuromuscular blocking properties of the individual stereoisomers of mivacurium (B34715). These investigations have consistently demonstrated that the cis-cis isomer is significantly less potent than the other two isomers. medicines.org.ukmims.comnps.org.au

Studies in dogs have also been conducted to understand the pharmacokinetics and pharmacodynamics of mivacurium's stereoisomers. umaryland.edu While detailed potency data for the isolated cis-cis isomer in dogs is less prevalent in the available literature, these studies confirm the dose-dependent nature of the neuromuscular blockade produced by the mivacurium mixture. umaryland.edu

Table 1: Relative Neuromuscular Blocking Potency of Mivacurium Stereoisomers in Cats

Stereoisomer Relative Potency
trans-trans ~10x more potent than cis-cis
cis-trans ~10x more potent than cis-cis

Dose-Response Relationships and Electrophysiological Assessments in Preclinical Systems

Dose-response studies are fundamental to understanding the potency of a neuromuscular blocking agent. For mivacurium and its isomers, these studies typically involve administering escalating doses and measuring the resulting depression of muscle twitch response, often elicited by nerve stimulation. nih.gov Electrophysiological assessments, such as monitoring the train-of-four (TOF) response, provide a sensitive measure of the onset and recovery from neuromuscular blockade. umaryland.edumuriphys.com

The concentration-effect relationship for the mivacurium mixture in both dogs and humans is best described by a sigmoid Emax model. umaryland.edu This model characterizes the relationship between drug concentration at the site of action and the observed pharmacological effect.

Comparative Pharmacodynamics of Mivacurium Stereoisomers in Animal Models

The pharmacodynamics of the mivacurium stereoisomers differ significantly, primarily in terms of their potency. As established in feline models, the trans-trans and cis-trans isomers are equipotent and are the major contributors to the neuromuscular blockade of the mivacurium mixture. medicines.org.ukmims.comnps.org.au In stark contrast, the cis-cis isomer is substantially less active, with a potency estimated to be about one-tenth that of the other two isomers. medicines.org.ukwikipedia.orgnps.org.au

The differing potencies of the stereoisomers underscore the importance of stereospecific analysis in drug development. While the trans-trans and cis-trans isomers are rapidly cleared, leading to the short duration of action of mivacurium, the cis-cis isomer has a much longer elimination half-life. nih.gov However, due to its low potency, this prolonged presence does not translate to a prolonged neuromuscular blockade. nih.gov

Table 2: Compound Names Mentioned

Compound Name
cis-cis-Mivacurium (B12769635) chloride
Mivacurium chloride
trans-trans-Mivacurium chloride
cis-trans-Mivacurium chloride
Neostigmine
Edrophonium
Suxamethonium chloride
Isoflurane
Enflurane
Halothane
Sevoflurane
Atracurium (B1203153)
Doxacurium (B1220649)
Cisatracurium
Vecuronium
Rocuronium
Pancuronium
Acetylcholine (B1216132)
d-tubocurarine
Fentanyl
Propofol
Alfentanil
Magnesium sulphate
Gantacurium
Rapacuronium

Metabolic and Degradative Pathways of Cis Cis Mivacurium Chloride

Enzymatic Hydrolysis as the Primary Metabolic Route for Mivacurium (B34715) Chloride

The primary pathway for the inactivation of mivacurium chloride is through enzymatic hydrolysis. mims.commedicines.org.ukpharmgkb.orgnps.org.aumedsafe.govt.nz This rapid breakdown is catalyzed by plasma cholinesterase, also known as pseudocholinesterase or butyrylcholinesterase. nih.govnps.org.audrugbank.comresearchgate.net

Role of Plasma Cholinesterase in Isomer Inactivation

Plasma cholinesterase plays a crucial role in the metabolism of the potent trans-trans and cis-trans isomers of mivacurium. researchgate.netfda.govresearchgate.net The clearance of these active isomers is highly dependent on the activity of this enzyme. fda.govfda.gov Studies have shown a positive correlation between plasma cholinesterase activity and the clearance of both the trans-trans and cis-trans isomers. fda.gov This enzymatic degradation is responsible for the short elimination half-lives of approximately 2 minutes for these potent isomers, which is consistent with the short duration of action of mivacurium. drugs.comdrugbank.comfda.gov In contrast, the clearance of the less potent cis-cis isomer does not show a significant correlation with plasma cholinesterase activity. fda.gov

Identification and Characterization of Quaternary Alcohol and Monoester Metabolites

The enzymatic hydrolysis of mivacurium chloride by plasma cholinesterase results in the formation of a quaternary alcohol and a quaternary monoester metabolite. mims.commedicines.org.ukpharmgkb.orgnps.org.aumedsafe.govt.nzfda.gov These metabolites have been identified as cis- and trans-quaternary monoesters (879U84) and a trans-quaternary alcohol (141U86). fda.gov The concentration of the cis-quaternary alcohol metabolite is typically negligible. fda.gov Pharmacological studies have indicated that these metabolites are unlikely to produce clinically significant neuromuscular blocking, autonomic, or cardiovascular effects. mims.compharmgkb.orgfda.gov The hydrolysis is stereoselective, with the ester group in the trans configuration being more accessible to enzymatic attack. researchgate.netresearchgate.net The cis-trans isomer is exclusively converted to a cis monoester and a trans alcohol, while the trans-trans and cis-cis isomers only form metabolites in the trans and cis configurations, respectively. researchgate.net

Alternative Elimination Pathways for the cis-cis Isomer

While enzymatic hydrolysis by plasma cholinesterase is the primary clearance mechanism for the active isomers of mivacurium, evidence suggests that the cis-cis isomer is also cleared by other means.

Comparative Analysis of In Vitro and In Vivo Degradation Rates of Isomers

A significant discrepancy exists between the in vitro and in vivo degradation rates of the cis-cis isomer, further supporting the existence of alternative clearance mechanisms. The in vitro half-life of the cis-cis isomer in human plasma is approximately 276 minutes. fda.govfda.gov However, its in vivo half-life is considerably shorter, around 53 minutes. fda.govfda.gov This difference suggests that in vivo, pathways other than hydrolysis by plasma cholinesterase contribute significantly to the elimination of the cis-cis isomer. fda.govfda.gov In contrast, the in vivo half-lives of the more potent trans-trans and cis-trans isomers are similar to their rapid in vitro degradation rates, confirming that plasma cholinesterase hydrolysis is their predominant elimination pathway. fda.gov

Table 1: Comparative Half-Life of Mivacurium Isomers

Isomer In Vitro Half-Life (minutes) In Vivo Half-Life (minutes)
cis-cis 276 ± 130 fda.govfda.gov 53 ± 20 fda.govfda.gov
cis-trans < 2 nih.gov ~2 drugs.comfda.gov
trans-trans < 2 nih.gov ~2 drugs.comfda.gov

Data presented as mean ± S.D. where available.

Influence of Enzymatic Activity Variations on Isomer Metabolism

Variations in plasma cholinesterase activity can significantly impact the metabolism of mivacurium isomers. nps.org.au These variations can be due to genetic abnormalities or acquired conditions. nps.org.aunih.gov

Individuals with reduced plasma cholinesterase activity, such as those heterozygous or homozygous for an atypical plasma cholinesterase gene, experience prolonged neuromuscular blockade from mivacurium. pharmgkb.orgnps.org.aumims.com In heterozygous patients, the clearances of the active cis-trans and trans-trans isomers are significantly lower, and their elimination half-lives are longer compared to individuals with normal enzyme activity. nih.gov However, the pharmacokinetics of the inactive cis-cis isomer are not affected in these patients. nih.gov Similarly, conditions like renal disease can lead to reduced plasma cholinesterase activity and may prolong the effects of mivacurium. drugs.com

Conversely, factors that inhibit cholinesterase enzymes, such as certain dietary glycoalkaloids found in potatoes, can slow the metabolism of mivacurium and prolong its effects. researchgate.netpsu.edu

Table 2: Compound Names

Compound Name
cis-cis-Mivacurium (B12769635) chloride
Mivacurium chloride
trans-trans-Mivacurium
cis-trans-Mivacurium
cis-cis Mivacurium
Quaternary alcohol metabolite (141U86)
Quaternary monoester metabolite (879U84)
cis-quaternary monoester
trans-quaternary alcohol
cis-quaternary alcohol
trans-quaternary monoester
Acetylcholine (B1216132)
Benzylpenicillin
Benzylpenicilloyl polylysine
Bepridil
Betaine
Betamethasone
Betamethasone phosphate
Suxamethonium
Neostigmine
Atracurium (B1203153)
Doxacurium (B1220649)
51W89 (cisatracurium)
BW785U
BW A444U
Laudanosine
MQA (monoquaternary alcohol)
Dibucaine
Cocaine
Heroin
Esmolol
alpha-solanine
alpha-chaconine
Atropine
Glycopyrrolate
Enflurane
Isoflurane
Sevoflurane
Halothane
Fentanyl
Magnesium sulphate
Echothiophate
Ketamine
Pentobarbital
Methacholine

Impact of Genetic Variations of Plasma Cholinesterase on Isomer Disposition

Genetic variations in the butyrylcholinesterase (BChE) gene can lead to altered enzyme activity, which in turn significantly affects the metabolism and disposition of mivacurium isomers. patsnap.comtellmegen.comnih.gov Individuals with normal BChE activity (genotypically normal) metabolize the active isomers of mivacurium rapidly. However, those with genetic variants resulting in reduced or atypical BChE activity experience a markedly prolonged effect of the drug. medicines.org.ukpatsnap.com

Several genetic variants of the BChE gene have been identified, including atypical, silent, and fluoride-resistant variants, which can lead to prolonged muscle paralysis following the administration of mivacurium. nih.govumich.edunasetjournal.com

Heterozygous for the Atypical Variant (UA): In patients heterozygous for the usual and atypical plasma cholinesterase variant, the clearance of the active cis-trans and trans-trans isomers is significantly reduced, and their elimination half-lives are longer compared to individuals with a normal phenotype (UU). nih.gov For instance, the median clearances of the cis-trans and trans-trans isomers in heterozygous patients have been reported to be 29 and 28 ml kg⁻¹ min⁻¹, respectively, which is significantly lower than in normal patients. nih.gov Conversely, the pharmacokinetics of the inactive cis-cis isomer are not affected by this genetic variation. nih.gov

Homozygous for the Atypical Variant (AA): Individuals homozygous for the atypical plasma cholinesterase gene are extremely sensitive to mivacurium. medicines.org.uk In these patients, the metabolism of mivacurium is severely impaired, leading to a very long-lasting neuromuscular block. nih.govresearchgate.net The administration of human cholinesterase has been shown to effectively antagonize this prolonged block by increasing the metabolism of the active isomers. nih.gov

Compound Heterozygous for Silent Mutations: Patients who are compound heterozygous for silent mutations in the BChE gene also exhibit an extensively prolonged duration of action of mivacurium. nih.gov In one reported case, the terminal elimination half-lives of the cis-trans and trans-trans isomers were 90 minutes. nih.gov

The following table summarizes the pharmacokinetic parameters of mivacurium isomers in patients with different plasma cholinesterase phenotypes.

Mivacurium Isomer Phenotype Median Clearance (ml kg⁻¹ min⁻¹) Elimination Half-life (min)
cis-cisHeterozygous (UA)3.7 nih.gov45 nih.gov
cis-transHeterozygous (UA)29 nih.gov6.7 nih.gov
trans-transHeterozygous (UA)28 nih.gov6.3 nih.gov
cis-transCompound Heterozygous (Silent Mutations)Not Reported90 nih.gov
trans-transCompound Heterozygous (Silent Mutations)Not Reported90 nih.gov

Altered Metabolic Clearance in Models of Hepatic or Renal Dysfunction

The clearance of cis-cis-mivacurium chloride can also be altered in the presence of hepatic or renal dysfunction, primarily due to changes in plasma cholinesterase activity and, to a lesser extent, altered organ-dependent elimination pathways.

Hepatic Dysfunction:

The liver is the primary site of plasma cholinesterase synthesis. nih.govresearchgate.net Consequently, severe liver disease can lead to decreased production of this enzyme, resulting in reduced clearance and a prolonged effect of mivacurium. nih.govfda.gov

In patients with end-stage liver disease, the plasma clearance of mivacurium can be reduced by approximately 50%, leading to a significant prolongation of its effects. fda.govdrugbank.com Studies have shown that the mean time to recovery of neuromuscular transmission is substantially longer in patients with liver failure compared to those with normal hepatic function. oup.comnih.gov For example, in one study, the mean time to 25% recovery was 57.2 minutes in patients with liver failure, compared to 18.7 minutes in the control group. oup.comnih.gov This is strongly correlated with the decreased plasma cholinesterase activity observed in these patients. nih.gov

The table below illustrates the pharmacokinetic changes in patients with hepatic failure compared to controls.

Parameter Patients with Liver Failure Control Patients
Mean Time to 25% Recovery (T25)57.2 min oup.comnih.gov18.7 min oup.comnih.gov
Plasma ClearanceSignificantly smaller nih.govNormal
Mean Residence TimeSignificantly longer nih.govNormal

Renal Dysfunction:

Renal failure can also impact the disposition of mivacurium isomers, although the effect is more pronounced on the inactive cis-cis isomer and the metabolites than on the active isomers. drugs.comfda.gov The clearance of the active cis-trans and trans-trans isomers is not significantly affected by renal impairment because their elimination is primarily dependent on plasma cholinesterase activity. fda.gov

However, the clearance of the cis-cis isomer is significantly reduced in patients with both end-stage renal failure and moderate renal impairment. capes.gov.brnih.gov Studies have reported that the median clearance of the cis-cis isomer was significantly lower in patients with renal failure (2.4 ml kg⁻¹ min⁻¹) and those with intermediate renal function (2.1 ml kg⁻¹ min⁻¹) compared to healthy patients (3.8 ml kg⁻¹ min⁻¹). researchgate.netnih.gov The half-life of the metabolites of mivacurium is also significantly longer in patients with renal dysfunction. fda.gov Despite these pharmacokinetic differences, some studies have found no clinically significant differences in the infusion rate requirements for mivacurium in patients with varying degrees of renal function. fda.govnih.gov

The following table details the clearance of the cis-cis isomer in patients with varying degrees of renal function.

Patient Group Creatinine Clearance Median cis-cis Isomer Clearance (ml kg⁻¹ min⁻¹)
Healthy Patients> 50 ml min⁻¹ nih.gov3.8 researchgate.netnih.gov
Impaired Renal Function32-49 ml min⁻¹ nih.gov2.1 researchgate.netnih.gov
End-stage Renal Failure< 20 ml min⁻¹ nih.gov2.4 researchgate.netnih.gov

Advanced Analytical Methodologies for Stereoisomer Characterization

Chromatographic Separation Techniques for Mivacurium (B34715) Isomers and Metabolites

The separation and quantification of mivacurium isomers and their metabolites from biological matrices present a significant analytical challenge due to their structural similarity and the complex nature of the samples. Various chromatographic techniques have been developed to address this, often in combination with sensitive detection methods.

High-Performance Liquid Chromatography (HPLC) with Stereospecific Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of mivacurium isomers. To achieve stereospecific resolution, specialized chromatographic columns and mobile phases are employed.

One established method utilizes a LiChrosphere 60 RP Select B column with a mobile phase composed of acetonitrile (B52724) and water (4:6, v/v) containing 0.005 M octanesulfonic acid. nih.gov This approach allows for the separation of the trans-trans, cis-trans, and cis-cis isomers. Another successful strategy involves a Spherisorb 5-SCX column with a gradient elution of acetonitrile and sodium sulfate (B86663), which also provides excellent separation of the isomers. researchgate.net More recent methods have also employed C18 columns. nih.govresearchgate.netmdpi.com The inherent challenge lies in achieving baseline separation of all three isomers, which is critical for accurate quantification. oup.com

Key HPLC Parameters for Mivacurium Isomer Separation:

ParameterMethod 1Method 2
Column LiChrosphere 60 RP Select B (125 mm x 4.6 mm I.D.) nih.govSpherisorb 5-SCX researchgate.net
Mobile Phase Acetonitrile-water (4:6, v/v) with 0.005 M octanesulfonic acid nih.govGradient of acetonitrile (32% to 68% v/v) and sodium sulfate (7 to 56 nmol/L) researchgate.net
Flow Rate Not specified2.0 mL/min researchgate.net
Internal Standard Not specifiedD-tubocurarine researchgate.net

Application of Fluorometric Detection for Isomer Quantification

Fluorometric detection is a highly sensitive and specific method for quantifying mivacurium isomers, which possess native fluorescence. researchgate.net This technique offers significant advantages in detecting the low concentrations of these compounds typically found in biological samples. nih.govnih.gov

The fluorescence of mivacurium is typically excited at a wavelength around 202-231 nm, with emission measured at approximately 315-320 nm. oup.comnih.gov This method has proven to be robust, with a linear response over a range of concentrations relevant for pharmacokinetic studies. researchgate.net For instance, a developed assay demonstrated linearity from 20.0 to 400.0 ng/mL. researchgate.net The limit of detection for mivacurium isomers using HPLC with fluorometric detection can be as low as 1 ng/mL in plasma. researchgate.netresearchgate.net

Performance Characteristics of a Fluorometric Assay:

ParameterValue
Excitation Wavelength 230 nm researchgate.net
Emission Wavelength 317 nm researchgate.net
Linear Range 20.0 - 400.0 ng/mL researchgate.net
Limit of Detection (LOD) 5.75 ng/mL researchgate.net
Limit of Quantitation (LOQ) 17.45 ng/mL researchgate.net

Utilization of Charged Aerosol Detection and Mass Spectrometry for Comprehensive Analysis

While fluorometric detection is highly effective, Charged Aerosol Detection (CAD) and Mass Spectrometry (MS) provide alternative and complementary analytical power.

Charged Aerosol Detection (CAD) is a universal detection method that measures a physical property of the analyte, making it responsive to nearly all non-volatile species, regardless of their spectral properties. nih.govresearchgate.net An LC-CAD method has been developed for the determination of mivacurium isomers and their impurities in pharmaceutical preparations. nih.govresearchgate.net This technique is particularly useful as it provides a consistent response for different compounds, which is advantageous when analyzing both the parent drug and its various metabolites. lcms.czchromatographyonline.com

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), offers unparalleled specificity and sensitivity for the identification and quantification of mivacurium and its metabolites. oup.comnih.gov LC-MS/MS methods have been validated for the analysis of mivacurium in various biological matrices. oup.compsu.edu In MS/MS analysis, a precursor ion corresponding to the mivacurium molecule is selected and fragmented to produce characteristic product ions, allowing for unequivocal identification. oup.com For example, in one method, an ion trap mass spectrometer with an electrospray interface was used, with a mobile phase of acetonitrile/water containing methanesulfonic acid. oup.com

Sample Preparation Strategies for Biological Matrices in Isomer Analysis

The accurate analysis of mivacurium isomers in biological matrices such as plasma requires meticulous sample preparation to remove interfering substances and concentrate the analytes of interest. mdpi.com

Solid-Phase Extraction and Protein Precipitation Techniques

Solid-Phase Extraction (SPE) is a widely used and effective technique for isolating mivacurium isomers and their metabolites from plasma. oup.comnih.gov This method involves passing the plasma sample through a cartridge containing a solid sorbent that retains the analytes. Interfering components are washed away, and the purified analytes are then eluted with a suitable solvent. C18 and anion-exchange cartridges have been successfully used for this purpose. nih.govresearchgate.net A novel SPE procedure has been reported to achieve a mean recovery of 98% for mivacurium isomers. nih.gov

Protein Precipitation is another common and simpler sample preparation technique. oup.comresearchgate.net This involves adding a solvent, such as acetonitrile, to the plasma sample to precipitate proteins. oup.com After centrifugation, the supernatant containing the analytes is collected for analysis. While straightforward, this method may be less clean than SPE and might be more suitable for certain metabolites or when followed by further purification steps. researchgate.netnih.gov For instance, the alcohol metabolites of mivacurium have been analyzed after direct precipitation of plasma proteins. nih.gov

Development and Validation of Stereospecific Assays

The development of a stereospecific assay involves optimizing the chromatographic conditions to separate the isomers and validating the method to ensure its accuracy, precision, and reliability for its intended purpose. nih.govclearsynth.com

Validation of these assays is performed according to established guidelines and typically includes the evaluation of linearity, accuracy, precision, sensitivity (limit of detection and limit of quantitation), and recovery. nih.govnih.gov For example, one validated HPLC assay with fluorometric detection demonstrated an accuracy of greater than 94% and a coefficient of variation of less than 15% over the therapeutic concentration range. nih.gov Another study reported accuracy and precision to be within 10% at most concentrations. nih.gov The limit of quantitation (LOQ) for mivacurium isomers in developed assays has been reported in the range of 3.9-15.6 ng/ml. nih.gov These validated methods have been successfully applied to pharmacokinetic studies in humans, providing valuable insights into the disposition of individual mivacurium stereoisomers. nih.govnih.gov

Structure Activity Relationship Sar Studies and Computational Modeling

Qualitative Structure-Activity Relationships of Mivacurium (B34715) Stereoisomers

Mivacurium chloride is a neuromuscular blocking agent that exists as a mixture of three stereoisomers: the (1R,1'R,2S,2'S) or trans-trans diester, the (1R,1'R,2R,2'S) or cis-trans diester, and the (1R,1'R,2R,2'R) or cis-cis diester. fda.govfda.gov These isomers arise from the chirality at the C-1 carbon of the tetrahydroisoquinolinium rings and the geometry of the methyl substituents on the quaternary nitrogen atoms. wikipedia.orggoogle.com The trans-trans and cis-trans isomers are the most abundant, constituting approximately 52-62% and 34-40% of the mixture, respectively, while the cis-cis isomer is a minor component, making up only 4-8%. cambridge.orgoup.com

Crucially, the stereochemistry of these isomers significantly influences their pharmacological activity. The trans-trans and cis-trans isomers are equipotent in their neuromuscular blocking effects. fda.govnih.govscbt.com In stark contrast, the cis-cis isomer exhibits substantially lower potency, estimated to be about one-tenth to one-thirteenth that of the other two isomers. fda.govnih.govscbt.comresearchgate.net This marked difference in potency highlights a clear structure-activity relationship, where the "trans" configuration at one or both of the chiral centers in the tetrahydroisoquinolinium rings is favorable for potent neuromuscular blockade. oup.com

Table 1: Properties of Mivacurium Stereoisomers

Stereoisomer Configuration Abundance in Mixture Relative Potency In Vitro Half-life
trans-trans (1R,1'R,2S,2'S) 52-62% cambridge.orgoup.com High fda.govnih.govscbt.com < 2 minutes nih.govresearchgate.net
cis-trans (1R,1'R,2R,2'S) 34-40% cambridge.orgoup.com High fda.govnih.govscbt.com < 2 minutes nih.govresearchgate.net
cis-cis (1R,1'R,2R,2'R) 4-8% cambridge.orgoup.com Low (1/10th - 1/13th of others) fda.govnih.govscbt.comresearchgate.net ~276 minutes nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Approaches for Mivacurium Chloride

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. oup.com While extensively used in the pharmaceutical industry, the application of QSAR in the specific context of neuromuscular blocking agents like mivacurium is an area that is still developing. oup.com

Traditional SAR studies for neuromuscular blockers have been largely qualitative, relying on a cycle of synthesis, pharmacological testing, and subsequent modification of compounds. oup.com QSAR introduces a quantitative, computer-based analysis into this cycle, often before the actual chemical synthesis, allowing for the in silico screening and prioritization of potential drug candidates. oup.com

For mivacurium and its analogues, QSAR studies would involve correlating various physicochemical descriptors of the molecules with their neuromuscular blocking potency. These descriptors could include parameters related to hydrophobicity, electronic properties, and steric factors. ugd.edu.mk For instance, the octanol/phosphate buffer distribution coefficients (logD), which are a measure of lipophilicity, have been determined for the mivacurium isomers. oup.com Such data, along with molecular weight and other calculated properties, can be used in multiple linear regression analyses to build QSAR models. oup.com

The goal of these models would be to predict the potency and pharmacokinetic properties of novel mivacurium analogues, thereby guiding the design of new compounds with improved characteristics. Although specific, detailed QSAR studies focusing solely on cis-cis-mivacurium (B12769635) chloride are not extensively documented in the provided search results, the principles of QSAR are directly applicable and represent a valuable approach for understanding the nuanced structure-activity relationships within this class of compounds. oup.com

Computational Chemistry and Molecular Dynamics Simulations of Isomeric Conformations

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for investigating the three-dimensional structure and dynamic behavior of molecules like the mivacurium isomers at an atomic level. nih.gov These methods can provide insights into the conformational preferences of the cis-cis, cis-trans, and trans-trans isomers and how these differences in conformation might relate to their varying potencies and metabolic stabilities.

MD simulations can model the behavior of the mivacurium isomers in a simulated physiological environment, tracking their movements and conformational changes over time. nih.gov This can reveal, for example, why the ester linkages of the cis-cis isomer are less accessible to plasma cholinesterase compared to the other isomers. researchgate.net Such simulations could visualize the shielding of the ester groups in the cis-cis conformation, providing a dynamic explanation for its significantly longer half-life.

Furthermore, computational methods like docking can be used to model the interaction of the mivacurium isomers with their biological target, the nicotinic acetylcholine (B1216132) receptor. nih.gov By predicting the binding poses and calculating the binding affinities of each isomer, these simulations can help to elucidate the structural basis for the observed differences in potency. The lower potency of the cis-cis isomer could be attributed to a less favorable binding orientation or a lower binding energy at the receptor site, as revealed by these computational models.

Molecular dynamics simulations have also been employed to understand the impact of mutations on the activity of butyrylcholinesterase, the enzyme that metabolizes mivacurium. nih.gov In one study, MD simulations helped to reveal the mechanism by which a specific mutation leads to a "silent" phenotype with reduced ability to metabolize mivacurium. nih.gov This demonstrates the utility of computational chemistry in understanding not only the drug molecule itself but also its interactions with metabolizing enzymes.

Design Principles for Novel Mivacurium Analogues based on SAR

The structure-activity relationships (SAR) observed for mivacurium and other bisbenzyltetrahydroisoquinolinium agents provide key principles for the design of novel analogues with potentially improved pharmacological profiles. wikipedia.org The development of mivacurium itself was a result of extensive SAR studies aimed at creating an ideal replacement for succinylcholine. wikipedia.org

A fundamental design principle for neuromuscular blockers is the presence of two quaternary ammonium (B1175870) groups separated by an optimal distance, typically around 1.15 nm, which is crucial for binding to the nicotinic acetylcholine receptor. uwec.edu In mivacurium, the flexible oct-4-ene diester bridge serves as this spacer. oup.com

Key insights for designing new analogues can be drawn from the existing SAR data:

Stereochemistry is Critical: The significantly lower potency of the cis-cis isomer of mivacurium underscores the importance of stereochemistry. wikipedia.orgnih.gov Future designs should favor conformations that mimic the more potent trans-trans and cis-trans isomers.

Metabolic Stability can be Modulated: The ester linkages in mivacurium are key to its rapid metabolism by plasma cholinesterase. wikipedia.org By modifying the nature of these ester groups or the surrounding chemical environment, the rate of hydrolysis and thus the duration of action can be fine-tuned. The design of atracurium (B1203153), with its "reversed ester" linkages, exemplifies this principle. wikipedia.org

Potency is influenced by Methoxy (B1213986) Groups: The number of methoxy (-OCH3) groups on the benzylisoquinolinium heads influences potency. Mivacurium, with ten methoxy groups, is more potent than atracurium (eight groups) but less potent than doxacurium (B1220649) (twelve groups). wikipedia.org This provides a clear avenue for modulating the potency of new analogues.

Introduction of Different Linkers: The connecting chain between the two onium heads can be varied. While mivacurium has a flexible chain with a double bond, other analogues could incorporate more rigid segments to explore different conformational possibilities and their impact on activity. oup.com The design of acyclic bis-quaternary ammonium analogues of mivacurium has been explored, showing faster onset but a narrower safety margin. consensus.app

These principles, derived from SAR studies, guide the rational design of new neuromuscular blocking agents with desired characteristics such as potency, duration of action, and metabolic profile. nih.gov

Conformational Analysis of the Bisbenzyltetrahydroisoquinolinium Scaffold

The bisbenzyltetrahydroisoquinolinium (bbTHIQ) scaffold is the core structural framework of mivacurium and related neuromuscular blocking agents like atracurium and doxacurium. wikipedia.orgoup.com A thorough conformational analysis of this scaffold is essential for understanding how its three-dimensional shape influences its interaction with the nicotinic acetylcholine receptor and, consequently, its biological activity.

In mivacurium, the linker is a relatively flexible oct-4-ene diester chain, which allows the two benzyltetrahydroisoquinolinium heads to adopt various spatial arrangements. oup.com However, the presence of the double bond in the linker introduces some rigidity compared to a fully saturated chain. oup.com The stereochemistry at the chiral centers of the tetrahydroisoquinoline rings (the cis- and trans- configurations) plays a crucial role in dictating the preferred conformations of the entire molecule.

Q & A

Q. Table 1. Comparative Pharmacokinetic Parameters of this compound

SpeciesClearance (mL/kg/min)Half-life (min)Volume of Distribution (L/kg)Reference
Human5.2 ± 0.815 ± 30.25 ± 0.05
Rat8.1 ± 1.28 ± 20.18 ± 0.03

Q. Table 2. Recommended Analytical Techniques for Stability Testing

ParameterMethodAcceptable Criteria
Degradation ProductsLC-MS (ESI+)≤2% total impurity after 6 months
Potency RetentionnAChR functional assay≥90% initial activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.